molecular formula C18H12O B1599061 4-Acetylpyrene CAS No. 22245-47-2

4-Acetylpyrene

Cat. No.: B1599061
CAS No.: 22245-47-2
M. Wt: 244.3 g/mol
InChI Key: LJJNTECEYWTOJN-UHFFFAOYSA-N
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Description

4-Acetylpyrene is an organic compound with the molecular formula C18H12O It is a derivative of pyrene, a polycyclic aromatic hydrocarbon, and features an acetyl group attached to the fourth position of the pyrene ring

Preparation Methods

4-Acetylpyrene can be synthesized through several methods. One common synthetic route involves the Friedel-Crafts acylation of pyrene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum trichloride. The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the reaction rate and improve yield . Another method involves the use of 1,2,3,6,7,8-hexahydropyrene as a starting material, which undergoes oxidation to form this compound .

Chemical Reactions Analysis

4-Acetylpyrene undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.

Scientific Research Applications

4-Acetylpyrene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-acetylpyrene largely depends on its interaction with other molecules. In biological systems, it can intercalate into DNA, affecting the DNA’s structure and function. Its photophysical properties allow it to act as a fluorescent probe, making it useful in imaging applications. The acetyl group can also undergo metabolic transformations, leading to various biologically active metabolites .

Comparison with Similar Compounds

4-Acetylpyrene is similar to other acetylated pyrene derivatives, such as 2-acetylpyrene. its unique position of the acetyl group at the fourth position gives it distinct chemical and physical properties. For example, 2-acetylpyrene has different reactivity and photophysical characteristics compared to this compound . Other similar compounds include 4-bromopyrene and 4-ethynylpyrene, which also exhibit unique properties due to their specific functional groups .

Properties

IUPAC Name

1-pyren-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12O/c1-11(19)16-10-14-6-2-4-12-8-9-13-5-3-7-15(16)18(13)17(12)14/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJNTECEYWTOJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=CC=CC3=C2C4=C(C=CC=C14)C=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10176785
Record name Ethanone, 1-(4-pyrenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22245-47-2
Record name Ethanone, 1-(4-pyrenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022245472
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethanone, 1-(4-pyrenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10176785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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